![molecular formula C7H8ClNO2 B1370330 (5-Chloro-2-methoxypyridin-3-yl)methanol CAS No. 351410-46-3](/img/structure/B1370330.png)
(5-Chloro-2-methoxypyridin-3-yl)methanol
Overview
Description
(5-Chloro-2-methoxypyridin-3-yl)methanol, or 5-CMP, is a synthetic organic compound that has many applications in scientific research. It is used in the synthesis of molecules and can be used to study a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Pyrrolin-2-ones (5-Chloro-2-methoxypyridin-3-yl)methanol, a structurally similar compound, is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable as they serve as adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Analysis of Impurities in Pharmaceutical Intermediates In the pharmaceutical industry, compounds like 5-Chlorovaleroyl chloride, which are structurally related to (5-Chloro-2-methoxypyridin-3-yl)methanol, are extensively used in the synthesis of intermediates. Monitoring impurities in such compounds is crucial, as it impacts the quality of the final product. GC-FID methods have been developed for the specific and sensitive determination of impurities in these compounds, indicating the importance of meticulous quality control in pharmaceutical manufacturing (Tang et al., 2010).
Charge Transfer Complexation Studies Charge transfer interactions involving structurally similar compounds like 5-amino-2-methoxypyridine have been investigated, emphasizing the relevance of these compounds in forming stable complexes, a property that can be harnessed in various chemical applications (Alghanmi & Habeeb, 2015).
Utilization in Organic Synthesis Methanol, a compound related to (5-Chloro-2-methoxypyridin-3-yl)methanol, is extensively used in organic synthesis, particularly in forming C1 sources for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This highlights the pivotal role of such compounds in drug discovery and the synthesis of value-added chemicals (Natte et al., 2017).
properties
IUPAC Name |
(5-chloro-2-methoxypyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCJHBHRJBFNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627553 | |
Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxypyridin-3-yl)methanol | |
CAS RN |
351410-46-3 | |
Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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